

## a in vitro and in vivo studies of Gemlapodect

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Gemlapodect |           |
| Cat. No.:            | B8597692    | Get Quote |

An In-Depth Technical Guide to the Preclinical and Clinical Evaluation of **Gemlapodect** (NOE-105)

Audience: Researchers, scientists, and drug development professionals.

#### **Abstract**

Gemlapodect (also known as NOE-105) is a first-in-class, selective inhibitor of phosphodiesterase-10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons (MSNs) of the brain's striatum[1][2][3]. Developed by Noema Pharma, Gemlapodect is under investigation for the treatment of neurological disorders characterized by dysfunctional dopaminergic signaling, primarily Tourette Syndrome (TS) and Childhood Onset Fluency Disorder (COFD), or stuttering[4][5]. By selectively targeting PDE10A, Gemlapodect modulates dopamine D2 receptor signaling in a targeted manner, offering a novel therapeutic approach with the potential for improved efficacy and tolerability compared to traditional dopamine antagonists[1][6][7]. This document provides a comprehensive overview of the mechanism of action, and a summary of representative preclinical (in vitro and in vivo) data, alongside published clinical trial results.

#### **Mechanism of Action**

**Gemlapodect**'s therapeutic potential is rooted in its ability to fine-tune neuronal signaling within the striatum[2]. PDE10A is a key enzyme that degrades the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[2].

Inhibition of PDE10A: Gemlapodect selectively binds to and inhibits PDE10A[2].







- Increased Secondary Messengers: This inhibition leads to an accumulation of intracellular cAMP and cGMP within the medium spiny neurons[2].
- Modulation of Dopamine Signaling: Elevated cyclic nucleotide levels modulate the function of downstream signaling pathways, including those regulated by the dopamine D2 receptor.
   This targeted modulation of the striatal microcircuitry helps to normalize the neural activity implicated in the generation of motor and vocal tics[1][2].

This mechanism offers a significant advantage over standard antipsychotic treatments by avoiding widespread dopamine blockade, potentially reducing side effects like weight gain and metabolic disturbances[1].





Click to download full resolution via product page

Caption: Mechanism of action for **Gemlapodect** in Medium Spiny Neurons.



#### In Vitro Studies

Note: The following quantitative data and protocols are representative examples based on the known mechanism of action of PDE10A inhibitors, as specific preclinical data for **Gemlapodect** is proprietary.

#### **Data Summary: Enzyme Inhibition and Cellular Activity**

The initial preclinical evaluation of a compound like **Gemlapodect** would involve biochemical assays to determine its potency and selectivity, followed by cell-based assays to confirm its activity in a biological context.

| Assay Type        | Target                                      | Metric            | Representative<br>Value |
|-------------------|---------------------------------------------|-------------------|-------------------------|
| Biochemical Assay | Human Recombinant<br>PDE10A                 | IC50              | 1.2 nM                  |
| Selectivity Panel | Other PDE Family<br>Enzymes (PDE1-9,<br>11) | IC50              | > 1,000 nM              |
| Cellular Assay    | Striatal Neuron<br>Culture (Rodent)         | cAMP Accumulation | 15.5 nM                 |
| Receptor Binding  | Dopamine D2<br>Receptor                     | Ki                | > 5,000 nM              |

# Experimental Protocol: PDE10A Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Gemlapodect** against human recombinant PDE10A.

• Reagents & Materials: Human recombinant PDE10A enzyme, <sup>3</sup>H-cAMP (substrate), snake venom nucleotidase, scintillation cocktail, 96-well plates, test compound (**Gemlapodect**).



- Compound Preparation: Serially dilute **Gemlapodect** in DMSO to create a 10-point concentration curve (e.g., 0.1 nM to  $1 \mu M$ ).
- Assay Procedure:
  - Add assay buffer, PDE10A enzyme, and diluted Gemlapodect to each well.
  - Incubate for 10 minutes at 30°C to allow compound binding.
  - Initiate the reaction by adding <sup>3</sup>H-cAMP substrate.
  - Incubate for 30 minutes at 30°C.
  - Stop the reaction by adding snake venom nucleotidase, which converts the unhydrolyzed
     3H-cAMP to 3H-adenosine.
  - Add scintillation beads, which bind to the charged <sup>3</sup>H-adenosine.
- Data Analysis:
  - Measure radioactivity using a scintillation counter. The signal is inversely proportional to PDE10A activity.
  - Plot the percentage of inhibition against the logarithm of Gemlapodect concentration.
  - Calculate the IC<sub>50</sub> value using a non-linear regression curve fit (four-parameter logistic equation).

#### In Vivo Preclinical Studies

Note: The following data and protocol are representative examples of studies used to evaluate compounds for neurological disorders involving motor hyperactivity.

#### **Data Summary: Rodent Model of Hyperlocomotion**

Animal models are used to confirm that a compound can exert its intended physiological effect. The phencyclidine (PCP)-induced hyperlocomotion model in rats is often used to screen compounds for antipsychotic or dopamine-modulating potential.



| Animal Model                       | Parameter                   | Dose (mg/kg, p.o.) | Result       |
|------------------------------------|-----------------------------|--------------------|--------------|
| Rat (PCP-Induced<br>Hyperactivity) | Total Locomotor<br>Activity | 1                  | 25% Reversal |
| Rat (PCP-Induced Hyperactivity)    | Total Locomotor<br>Activity | 3                  | 58% Reversal |
| Rat (PCP-Induced Hyperactivity)    | Total Locomotor<br>Activity | 10                 | 85% Reversal |

## **Experimental Protocol: PCP-Induced Hyperlocomotion** in Rats

Objective: To assess the ability of orally administered **Gemlapodect** to reverse motor hyperactivity induced by the NMDA receptor antagonist phencyclidine (PCP).

- Subjects: Male Sprague-Dawley rats (250-300g).
- Housing: Standard housing conditions with a 12-hour light/dark cycle. Animals are habituated to the testing environment for at least 60 minutes before the experiment.
- Experimental Groups:
  - Vehicle + Saline
  - Vehicle + PCP (2.5 mg/kg, i.p.)
  - Gemlapodect (1, 3, 10 mg/kg, p.o.) + PCP
- Procedure:
  - Administer **Gemlapodect** or its vehicle via oral gavage (p.o.).
  - After 60 minutes (to allow for absorption), administer PCP or saline via intraperitoneal (i.p.)
     injection.







- Immediately place each animal into an open-field activity chamber equipped with infrared beams to track movement.
- Data Collection: Record total distance traveled and other locomotor parameters for 90 minutes.
- Data Analysis: Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the **Gemlapodect**-treated groups to the Vehicle + PCP control group.





Click to download full resolution via product page

Caption: A representative workflow for preclinical drug development.

## **Clinical Studies in Humans**



**Gemlapodect** has been evaluated in Phase 1, Phase 2a, and is currently in Phase 2b clinical trials[1][8]. It has been found to be safe and well-tolerated in studies with healthy volunteers and patients with Tourette Syndrome[5][6][7].

#### Phase 2a Study (ALLEVIA-1) in Tourette Syndrome

The ALLEVIA-1 study was a multicenter, open-label, single-arm study designed to provide initial efficacy and safety data in patients with TS[9].

#### **Protocol Summary:**

- Design: 12-week, open-label, single-arm monotherapy[9].
- Population: 15 patients with Tourette Syndrome (mean age 26.2)[9].
- Dosing: Ascending doses from 2.5 mg to 15 mg once daily[9].
- Primary Endpoint: Tic improvement as measured by the Tourette Syndrome Clinical Global Impression of Change (TS-CGI-C) scale[10].
- Secondary Endpoint: Change from baseline in the Yale Global Tic Severity Scale (YGTSS)
   Total Tic Score[10].

#### **Data Summary: Phase 2a Efficacy and Safety**

The study successfully met its primary and all key secondary endpoints[9]. Adverse events were consistent with the known profile of the drug, and importantly, it was not associated with significant weight gain or metabolic issues common to other dopamine antagonists[1][10].



| Endpoint                 | Patient Group                      | Result                                                | Statistical<br>Significance |
|--------------------------|------------------------------------|-------------------------------------------------------|-----------------------------|
| TS-CGI-C<br>Responders   | All Patients (n=14)                | 57% showed tic improvement[10]                        | Met                         |
| YGTSS Total Tic<br>Score | All Patients (n=14)                | 7.8-point mean reduction from baseline[1][10]         | Significant[1][10]          |
| YGTSS Total Tic<br>Score | Target Dose Subgroup<br>(10-15 mg) | 12.8-point mean reduction from baseline[1][10]        | -                           |
| Safety                   | All Patients (n=15)                | Well-tolerated, no serious adverse events reported[1] | -                           |

## **Ongoing Phase 2b Study (NOE-TTS-201)**

Building on the positive Phase 2a results, a larger, more robust study is underway to confirm the efficacy and safety of **Gemlapodect**[1][6].

#### Protocol Summary:

- Design: 12-week, randomized, double-blind, placebo-controlled study[6][7].
- Population: Targeting 140 patients with Tourette Syndrome across the US and Europe[6][7].
- Dosing: Up to 15 mg of **Gemlapodect** once daily versus a matching placebo[6][7].
- Primary Endpoint: Change from baseline in the YGTSS Total Tic Score[6][7].

#### Conclusion

**Gemlapodect** (NOE-105) represents a promising, first-in-class PDE10A inhibitor with a novel mechanism of action for the treatment of Tourette Syndrome. Its ability to selectively modulate dopamine signaling in the striatum has been validated in clinical trials, demonstrating significant reductions in tic severity with a favorable safety profile[1][10]. The ongoing Phase 2b



study will provide crucial data to further establish its role as a potential new treatment standard for individuals impacted by this challenging neurodevelopmental disorder[6].

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What clinical trials have been conducted for Gemlapodect? [synapse.patsnap.com]
- 2. What is the therapeutic class of Gemlapodect? [synapse.patsnap.com]
- 3. sofinnovapartners.com [sofinnovapartners.com]
- 4. Gemlapodect by Noema Pharma for Stammering (Stuttering): Likelihood of Approval [pharmaceutical-technology.com]
- 5. noemapharma.com [noemapharma.com]
- 6. noemapharma.com [noemapharma.com]
- 7. Noema Pharma Begins Dosing Patients in Phase 2b Study of Gemlapodect for Tourette Syndrome [synapse.patsnap.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Noema Pharma Announces NOE-105 (gemlapodect) Phase 2a Study [globenewswire.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [a in vitro and in vivo studies of Gemlapodect].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8597692#a-in-vitro-and-in-vivo-studies-of-gemlapodect]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com